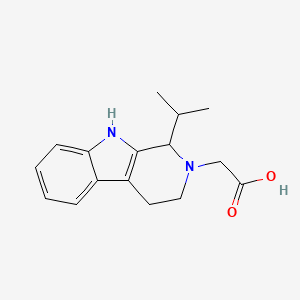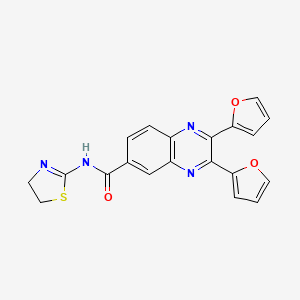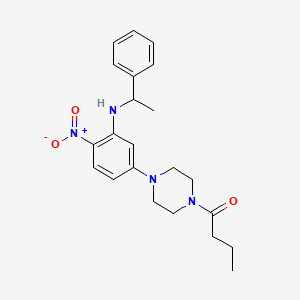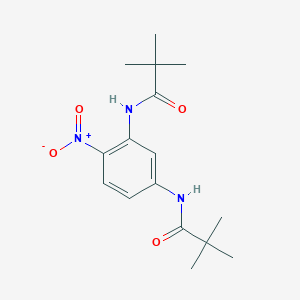
(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, such as the acylation of amines and pyrazole with specific acetyl chlorides to yield new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This process is indicative of the methods that could be applied to synthesize the target compound through similar acylation reactions, showcasing the complexity and versatility of organic synthesis techniques in generating beta-carboline derivatives (Arutjunyan et al., 2013).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a tetrahydro-beta-carboline core, a structural motif that offers a rich field for exploring the relationship between molecular architecture and reactivity. Studies on various beta-carboline derivatives provide insights into the molecular conformation and the impact of different functional groups on the compound's stability and reactivity (Saiga et al., 1987).
Chemical Reactions and Properties
Beta-carboline derivatives exhibit a wide range of chemical reactions, including acylation, oxidation, and cyclization. These reactions not only highlight the compound's reactivity but also its potential as a precursor for synthesizing a variety of structurally diverse compounds. The compound's chemical properties, such as its reactivity towards different reagents and conditions, underscore the complexity and potential utility of beta-carbolines in synthetic chemistry (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of beta-carboline derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can significantly affect its application in various fields (Juma et al., 2009).
Chemical Properties Analysis
The chemical properties of "(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetic acid" are influenced by its functional groups and molecular structure. These properties include acidity, basicity, reactivity towards electrophiles and nucleophiles, and the ability to undergo various organic reactions. Understanding these chemical properties is essential for exploiting the compound's potential in synthetic organic chemistry and other applications (Minehira et al., 2012).
Propriétés
IUPAC Name |
2-(1-propan-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)16-15-12(7-8-18(16)9-14(19)20)11-5-3-4-6-13(11)17-15/h3-6,10,16-17H,7-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAIAELSBSJIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1CC(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromo-4-methylphenoxy)ethyl]acetamide](/img/structure/B4009971.png)


![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide](/img/structure/B4010006.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4010013.png)
![N-(4-bromophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010035.png)
![3-(2-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4010042.png)
![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)
![6-{4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}nicotinonitrile](/img/structure/B4010060.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4010061.png)


![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4010071.png)